molecular formula C22H25N3O4 B2442151 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 474009-71-7

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2442151
CAS No.: 474009-71-7
M. Wt: 395.459
InChI Key: AKGUENMWHJKLQR-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with an ethoxyphenyl group and a morpholinophenylamino group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxyphenyl and morpholinophenylamino groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the ethoxyphenyl group, potentially forming phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:

    1-(2-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-((4-piperidinophenyl)amino)pyrrolidine-2,5-dione: Differing by the presence of a piperidine ring instead of a morpholine ring

This article provides a detailed overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound may uncover new and exciting uses in various scientific fields.

Biological Activity

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic compound belonging to the pyrrolidine-2,5-dione class. Its unique structural features suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to outline its pharmacodynamic properties and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a morpholin-4-yl phenylamino moiety . Such functional groups are known to enhance interaction with biological targets, potentially leading to various therapeutic effects.

Pharmacological Profiles

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit a range of pharmacological activities. Notably, compounds in this class have been evaluated for their interactions with serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT). Studies have shown that these compounds can act as potent ligands for these targets, influencing neurotransmitter dynamics which may be beneficial in treating mood disorders.

Compound Target Receptor Affinity Reference
15-HT1AHigh
2SERTModerate
3D2LVariable

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolidine derivatives have been highlighted in various studies. For instance, a series of derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory conditions.

  • Inhibition Studies : Several compounds showed effective inhibition of cytokine production in peripheral blood mononuclear cells (PBMCs), with some achieving up to 85% inhibition at higher concentrations .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Research indicates that related pyrrolidine derivatives possess notable antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli.

Pathogen Inhibition (%) Test Method
Staphylococcus aureus70%Broth microdilution
Escherichia coli65%Broth microdilution

Case Studies

  • Serotonin Receptor Ligands : A study focused on evaluating the binding affinities of various pyrrolidine derivatives to serotonin receptors concluded that certain modifications significantly enhanced receptor affinity and selectivity, indicating that structural variations can lead to improved pharmacological profiles .
  • Cytokine Inhibition : In vitro studies assessed the effects of specific derivatives on cytokine production in activated PBMCs. The strongest inhibitory effects were noted for compounds with specific substitutions on the pyrrolidine ring, reinforcing the importance of structure-activity relationships (SAR) in drug design .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-2-29-20-6-4-3-5-19(20)25-21(26)15-18(22(25)27)23-16-7-9-17(10-8-16)24-11-13-28-14-12-24/h3-10,18,23H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUENMWHJKLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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